molecular formula C18H19N3O8S2 B2821804 ETHYL 2-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-5-NITROTHIOPHENE-3-CARBOXYLATE CAS No. 477490-97-4

ETHYL 2-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-5-NITROTHIOPHENE-3-CARBOXYLATE

Cat. No.: B2821804
CAS No.: 477490-97-4
M. Wt: 469.48
InChI Key: AUZQCCKGBSRPCD-UHFFFAOYSA-N
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Description

ETHYL 2-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-5-NITROTHIOPHENE-3-CARBOXYLATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, a nitro group, and a morpholinosulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-5-NITROTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring and the introduction of functional groups. One common method involves the reaction of 2-aminothiophene with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with 4-(morpholinosulfonyl)benzoic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-5-NITROTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

ETHYL 2-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-5-NITROTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-5-NITROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholinosulfonyl group can enhance solubility and bioavailability. The thiophene ring provides structural stability and facilitates interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate

Uniqueness

ETHYL 2-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-5-NITROTHIOPHENE-3-CARBOXYLATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5-nitrothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O8S2/c1-2-29-18(23)14-11-15(21(24)25)30-17(14)19-16(22)12-3-5-13(6-4-12)31(26,27)20-7-9-28-10-8-20/h3-6,11H,2,7-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZQCCKGBSRPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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